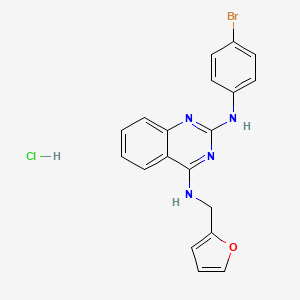![molecular formula C24H29ClN2O3 B3963016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B3963016.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein that plays a critical role in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide inhibits Aurora A kinase by binding to the ATP binding site, preventing the phosphorylation of downstream targets involved in cell division and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for tumor growth and metastasis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of bioavailability and toxicity. It is also important to note that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of combination therapies involving this compound and other chemotherapeutic agents. Finally, research on the role of Aurora A kinase in cancer biology and its potential as a biomarker for cancer diagnosis and prognosis could provide valuable insights for the development of targeted therapies.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has shown efficacy against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancers. It has also demonstrated synergistic effects when combined with other chemotherapeutic agents.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-cyclohexylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c25-22-16-20(8-11-23(22)27-12-14-29-15-13-27)26-24(28)17-30-21-9-6-19(7-10-21)18-4-2-1-3-5-18/h6-11,16,18H,1-5,12-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBOPNPVZOCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962935.png)
![3-{5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3962941.png)

![1-{5-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962951.png)

![methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B3962965.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3962978.png)


![5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3962993.png)
![3-cyclobutyl-5-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3963004.png)
![1-(3-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3963010.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)